molecular formula C9H6BrF3O3 B1273230 2-Bromo-5-(trifluoromethoxy)phenylacetic acid CAS No. 887266-81-1

2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1273230
CAS No.: 887266-81-1
M. Wt: 299.04 g/mol
InChI Key: AGFBPCUCBYAIIT-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethoxy group at the 5-position.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and affecting cellular redox states .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound may induce changes in the expression of genes involved in stress responses, apoptosis, and cell cycle regulation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. It may also interact with transcription factors, thereby influencing gene expression. These interactions can result in the modulation of cellular processes such as apoptosis, cell cycle progression, and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its stability may decrease under extreme conditions such as high temperatures or exposure to light. Long-term exposure to the compound can lead to degradation, which may affect its efficacy in biochemical assays. Additionally, prolonged exposure to this compound may result in long-term effects on cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can induce significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including oxidative stress, apoptosis, and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. This can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. The transport and distribution of the compound are crucial for its efficacy in biochemical assays and its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of the compound with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid typically involves the bromination of 5-(trifluoromethoxy)phenylacetic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids .

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)phenylacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable intermediates during chemical reactions. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, making it valuable in various applications compared to its analogs .

Properties

IUPAC Name

2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFBPCUCBYAIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382573
Record name [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-81-1
Record name [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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